molecular formula C16H16ClNO2 B11954064 2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide CAS No. 853332-92-0

2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide

Cat. No.: B11954064
CAS No.: 853332-92-0
M. Wt: 289.75 g/mol
InChI Key: BRFRZRIAKOXTIE-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide is an organic compound with a complex structure that includes a chloro group, a dimethylphenyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide typically involves the reaction of 2-chloro-3-methoxybenzoic acid with 2,4-dimethylaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dimethylphenyl)acetamide
  • 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide
  • 2-chloro-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of the chloro, dimethylphenyl, and methoxybenzamide groups provides a distinct set of properties that make this compound valuable for various applications.

Properties

CAS No.

853332-92-0

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C16H16ClNO2/c1-10-7-8-13(11(2)9-10)18-16(19)12-5-4-6-14(20-3)15(12)17/h4-9H,1-3H3,(H,18,19)

InChI Key

BRFRZRIAKOXTIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)Cl)C

Origin of Product

United States

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